![molecular formula C16H21ClFNO B5553541 [3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)

[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

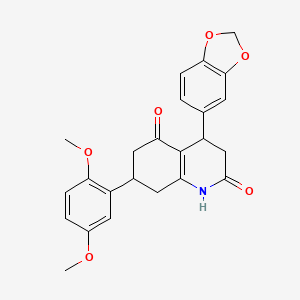

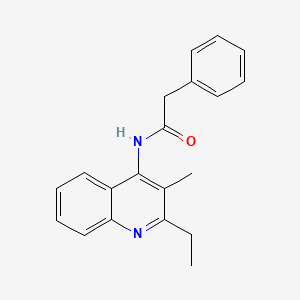

Synthetic approaches and structural analyses of piperidine derivatives are well-documented, focusing on their synthesis, crystal structure, and characterization. These compounds are typically synthesized through condensation reactions, characterized by spectroscopic techniques, and their structures confirmed by X-ray crystallography. The molecular structure often features a piperidine ring in a chair conformation, and the geometry around substituent atoms (e.g., sulfur or nitrogen) can vary from tetrahedral to distorted tetrahedral.

Synthesis Analysis

Piperidine derivatives are synthesized using various starting materials, including benzene sulfonyl chloride and diphenyl(piperidin-4-yl)methanol, in solvents like methylene dichloride, employing bases like triethylamine. These methods enable the incorporation of functional groups, further diversifying the chemical structure and properties of the resulting compounds (Benakaprasad et al., 2007).

Molecular Structure Analysis

X-ray diffraction studies reveal that these compounds often crystallize in monoclinic space groups, with the piperidine ring adopting a chair conformation. The molecular structure is stabilized by various inter and intra-molecular interactions, including hydrogen bonds and π-π interactions, contributing to the stability and solid-state arrangement of the molecules (Girish et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Structural Exploration

Research has focused on synthesizing novel bioactive heterocycles, such as compounds involving piperidinyl and morpholino groups, to evaluate their antiproliferative activity. These compounds undergo detailed structural characterization, including IR, NMR, LC-MS spectra, and X-ray diffraction studies. Such research underlines the importance of synthesizing and understanding novel compounds for potential applications in drug discovery and materials science (Prasad et al., 2018).

Chemical Reactions and Mechanisms

Studies have also been conducted on the palladium-catalyzed oxidation of monoterpenes, illustrating how allylic alcohols can be efficiently oxidized to produce compounds with desirable scent profiles. This research highlights the utility of catalytic systems in transforming organic compounds through selective oxidation under mild conditions (Speziali et al., 2007). Additionally, palladium-catalyzed allylic alkylations of simple ketones with allylic alcohols have been explored, demonstrating the role of methanol in facilitating these reactions (Huo et al., 2014).

Crystal Structure Studies

Crystallographic analysis is crucial in understanding the molecular geometry and stability of compounds. For instance, studies on compounds containing piperidinyl groups reveal their crystalline structures and the conformations of their molecular rings. This information is vital for the development of materials and drugs with specific properties (Benakaprasad et al., 2007).

Propiedades

IUPAC Name |

[1-[(2-chloro-4-fluorophenyl)methyl]-3-prop-2-enylpiperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClFNO/c1-2-6-16(12-20)7-3-8-19(11-16)10-13-4-5-14(18)9-15(13)17/h2,4-5,9,20H,1,3,6-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKJLSRDJFLEMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN(C1)CC2=C(C=C(C=C2)F)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)

![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)